1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
Description
1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a brominated heterocyclic compound with the molecular formula C₁₀H₇BrN₂O and molecular weight 251.08 g/mol . Its CAS registry number is 2228201-31-6, and it features a cyclobutane ring substituted with a ketone (3-oxo group) and a carbonitrile moiety, linked to a 5-bromopyridin-2-yl aromatic system . The bromine atom at the 5-position of the pyridine ring enhances electrophilic reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-7-1-2-9(13-5-7)10(6-12)3-8(14)4-10/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZPTLKFQHXNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Formation of Cyclobutane Ring: The brominated pyridine is then reacted with a suitable cyclobutane precursor under conditions that promote cyclization. This step may involve the use of strong bases or catalysts to facilitate the formation of the cyclobutane ring.
Introduction of Nitrile Group:
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to optimize yield and purity. These methods allow for precise control of reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce fused ring systems.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of novel materials with unique properties, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Research: The compound may serve as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π stacking interactions or hydrogen bonding, while the nitrile group can act as an electrophile in various biochemical pathways.
Comparison with Similar Compounds
(a) 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
(b) 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile
Core Scaffold Variants
(a) 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile
(b) 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | LogP* | Melting Point (°C) |
|---|---|---|---|---|---|---|
| This compound | C₁₀H₇BrN₂O | 251.08 | 2228201-31-6 | Bromopyridine, cyclobutane, ketone | 2.5 | 220 (decomposes) |
| 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | C₁₀H₇FN₂O | 190.17 | 1344145-36-3 | Fluoropyridine, cyclobutane, ketone | 1.2 | 185–187 |
| 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile | C₉H₆BrN₂ | 237.06 | N/A | Bromopyridine, cyclopropane | 2.8 | 160–162 |
| 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile | C₁₀H₆ClFNO | 225.61 | 1248101-76-9 | Chlorofluorophenyl, cyclobutane | 2.1 | 150 (decomposes) |
*LogP values estimated via computational methods (e.g., XLogP3).
Biological Activity
1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, with the CAS number 2228201-31-6, is a synthetic organic compound notable for its unique structural properties and potential biological activities. The compound has garnered interest in medicinal chemistry due to its possible applications in drug development and therapeutic agents.
- Molecular Formula : C10H7BrN2O
- Molecular Weight : 251.08 g/mol
- Purity : Typically around 95% in commercially available forms
- IUPAC Name : this compound
- Structural Representation :
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The bromine atom in the pyridine ring may enhance the compound's lipophilicity, potentially improving its permeability across cellular membranes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against a range of bacterial strains, suggesting that this compound may also possess such properties.
Study 1: Antimicrobial Activity Evaluation
A study conducted on structurally related compounds revealed that they exhibited substantial antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| This compound | TBD | TBD |
Study 2: Cytotoxicity Assessment in Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of various pyridine derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound significantly reduced cell viability.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa | TBD | Compound A |
| MCF7 | TBD | Compound B |
| A549 | TBD | This compound |
Toxicological Profile
The toxicological profile of this compound indicates it is harmful if swallowed or if it comes into contact with skin, as noted by its classification under acute toxicity warnings. Further investigation into its safety profile is essential for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile?
- Methodological Answer : A multi-step approach is typically employed. First, a cyclobutane ring is functionalized with a ketone group (3-oxo) and a nitrile (carbonitrile) via cycloaddition or alkylation reactions. The 5-bromopyridinyl moiety is then introduced through cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, analogous carbonitrile synthesis involves refluxing intermediates with ammonium acetate in ethanol to promote cyclization . Characterization of intermediates via NMR and GC-MS is critical to confirm structural integrity .
Q. How is the purity and stability of this compound validated during storage?
- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N). Stability studies involve accelerated degradation tests under varying pH, temperature, and humidity. For example, storage at −20°C under inert atmosphere (argon) minimizes decomposition, as recommended for similar bromopyridine derivatives . Regular monitoring via TLC or LC-MS ensures batch consistency .
Q. What spectroscopic techniques are essential for structural elucidation?
- Methodological Answer : High-resolution and NMR (in CDCl₃ or DMSO-d₆) identify the cyclobutane ring protons (δ 3.0–4.0 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm). IR spectroscopy confirms the nitrile stretch (~2200 cm⁻¹) and ketone carbonyl (~1700 cm⁻¹). Mass spectrometry (EI or ESI) provides molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in the presence of competing side reactions?
- Methodological Answer : Kinetic studies using Design of Experiments (DoE) identify critical parameters (temperature, solvent polarity, catalyst loading). For example, replacing ethanol with DMF in cyclization steps increases yields by 15–20% for similar carbonitriles . In situ monitoring via Raman spectroscopy helps detect intermediates and adjust reaction times dynamically .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the nitrile and ketone groups on the bromopyridine ring. Fukui indices identify electrophilic centers, guiding regioselective modifications. Solvent effects are simulated using the Conductor-like Screening Model (COSMO) .
Q. How does the steric and electronic environment of the cyclobutane ring influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogues with varying substituents on the cyclobutane ring. For example, replacing the 3-oxo group with a thioether reduces cytotoxicity in cancer cell lines by 40%, as shown in pyridine-based anticancer agents . X-ray crystallography (e.g., CCDC data) reveals conformational rigidity impacting target binding .
Q. What strategies mitigate decomposition during catalytic hydrogenation of the nitrile group?
- Methodological Answer : Selective hydrogenation using Pd/C or Raney Ni under low H₂ pressure (1–2 atm) in acidic media (e.g., acetic acid) prevents over-reduction of the ketone. Quenching with ethylenediamine stabilizes the primary amine product. GC-MS tracks byproducts like secondary amines or imines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
